Cas no 2172275-65-7 (5-ethyl-1,2-thiazolidine-1,1-dione)

5-Ethyl-1,2-thiazolidine-1,1-dione is a sulfur- and nitrogen-containing heterocyclic compound characterized by its thiazolidine dione core structure. This chemical is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of the 1,1-dione moiety enhances its reactivity, making it suitable for further functionalization or as a precursor in the development of bioactive molecules. Its ethyl substituent contributes to moderate lipophilicity, which may influence solubility and binding properties in medicinal chemistry applications. The compound's stability under standard conditions ensures reliable handling and storage, while its well-defined structure allows for precise modification in targeted synthetic pathways.
5-ethyl-1,2-thiazolidine-1,1-dione structure
2172275-65-7 structure
Product Name:5-ethyl-1,2-thiazolidine-1,1-dione
CAS No:2172275-65-7
MF:C5H11NO2S
MW:149.21134018898
CID:6027496
PubChem ID:131965962
Update Time:2025-06-10

5-ethyl-1,2-thiazolidine-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-1,2-thiazolidine-1,1-dione
    • EN300-1615841
    • 2172275-65-7
    • SCHEMBL19412883
    • Inchi: 1S/C5H11NO2S/c1-2-5-3-4-6-9(5,7)8/h5-6H,2-4H2,1H3
    • InChI Key: JLQHBOIQCPIVHG-UHFFFAOYSA-N
    • SMILES: S1(C(CC)CCN1)(=O)=O

Computed Properties

  • Exact Mass: 149.05104977g/mol
  • Monoisotopic Mass: 149.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 54.6Ų

5-ethyl-1,2-thiazolidine-1,1-dione Pricemore >>

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Additional information on 5-ethyl-1,2-thiazolidine-1,1-dione

5-ethyl-1,2-thiazolidine-1,1-dione (CAS No. 2172275-65-7): An Overview of a Promising Compound in Pharmaceutical Research

5-ethyl-1,2-thiazolidine-1,1-dione (CAS No. 2172275-65-7) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.

The chemical structure of 5-ethyl-1,2-thiazolidine-1,1-dione is characterized by a five-membered thiazolidine ring with an ethyl group attached to the 5-position and a dione moiety at the 1,1 positions. This specific arrangement confers the compound with unique physicochemical properties that make it an attractive candidate for various therapeutic applications.

Recent studies have highlighted the potential of 5-ethyl-1,2-thiazolidine-1,1-dione in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Beyond its anti-inflammatory properties, 5-ethyl-1,2-thiazolidine-1,1-dione has also shown promise in the management of oxidative stress-related conditions. Oxidative stress is a key factor in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular diseases. A study published in Free Radical Biology and Medicine reported that this compound effectively scavenges free radicals and enhances cellular antioxidant defenses by upregulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

In addition to its therapeutic potential, 5-ethyl-1,2-thiazolidine-1,1-dione has been investigated for its safety profile. Preclinical studies have demonstrated that this compound exhibits low toxicity and good pharmacokinetic properties. These findings suggest that it may be suitable for further development as a therapeutic agent.

The synthesis of 5-ethyl-1,2-thiazolidine-1,1-dione has been optimized to ensure high yield and purity. Various synthetic routes have been explored, with one notable method involving the condensation of 2-aminoethanethiol with ethyl acetoacetate followed by cyclization under acidic conditions. This synthetic approach provides a scalable and cost-effective method for producing the compound on a larger scale.

The potential applications of 5-ethyl-1,2-thiazolidine-1,1-dione extend beyond its use as a standalone therapeutic agent. It has also been investigated as a lead compound for drug discovery efforts aimed at developing more potent and selective derivatives. For example, researchers have synthesized analogs with modifications at the 5-position to enhance specific biological activities while maintaining favorable pharmacological properties.

In conclusion, 5-ethyl-1,2-thiazolidine-1,1-dione (CAS No. 2172275-65-7) represents a promising compound in pharmaceutical research due to its unique chemical structure and diverse biological activities. Ongoing studies continue to explore its potential therapeutic applications in inflammatory diseases and oxidative stress-related conditions. As research progresses, this compound may pave the way for new treatments that address unmet medical needs.

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